1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine
Overview
Description
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a bromine atom and a methyl group on the phenyl ring, as well as an ethyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methylbenzenesulfonyl chloride and 4-ethylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.
Procedure: The 3-bromo-4-methylbenzenesulfonyl chloride is added dropwise to a solution of 4-ethylpiperazine and triethylamine in dichloromethane, under stirring and cooling. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom and ethyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine can be compared with other sulfonyl piperazine derivatives, such as:
1-((3-Bromo-4-methylphenyl)sulfonyl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
1-((3-Bromo-4-methylphenyl)sulfonyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of an ethyl group on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)sulfonyl-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c1-3-15-6-8-16(9-7-15)19(17,18)12-5-4-11(2)13(14)10-12/h4-5,10H,3,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYIREXKMNLGOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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